molecular formula C9H6ClN3S B6043132 5-(4-chlorophenyl)-1,2,4-triazine-3-thiol

5-(4-chlorophenyl)-1,2,4-triazine-3-thiol

Cat. No.: B6043132
M. Wt: 223.68 g/mol
InChI Key: CYPKWUXCYMZWGH-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,2,4-triazine-3-thiol is a heterocyclic compound that contains a triazine ring substituted with a 4-chlorophenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1,2,4-triazine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzonitrile with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired triazine-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1,2,4-triazine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or primary amines.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chlorophenyl)-1,2,4-triazine-3-thiol is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential biological activities, including antimicrobial and antiviral properties. It is used in the development of new pharmaceuticals aimed at treating infections and other diseases.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is used in the formulation of agrochemicals, such as herbicides and fungicides. Its ability to interact with biological targets makes it a valuable component in crop protection products.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1,2,4-triazine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazine ring can interact with nucleic acids, potentially disrupting DNA or RNA function.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiadiazole ring instead of a triazine ring.

    5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains an oxadiazole ring.

    5-(4-Chlorophenyl)-1,2,4-triazole-3-thiol: Contains a triazole ring.

Uniqueness

5-(4-Chlorophenyl)-1,2,4-triazine-3-thiol is unique due to its triazine ring, which provides distinct chemical properties compared to thiadiazole, oxadiazole, and triazole derivatives

Properties

IUPAC Name

5-(4-chlorophenyl)-2H-1,2,4-triazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3S/c10-7-3-1-6(2-4-7)8-5-11-13-9(14)12-8/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPKWUXCYMZWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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